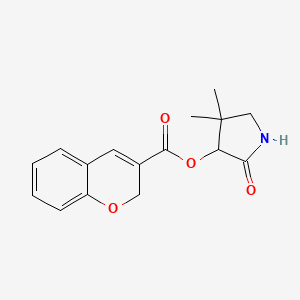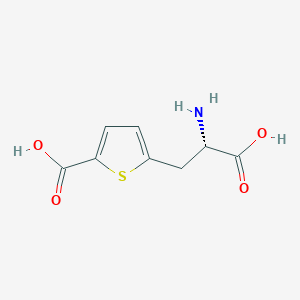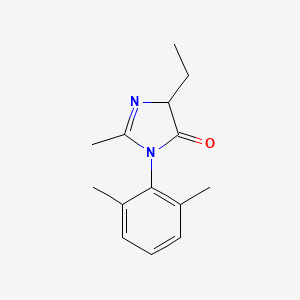
3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,6-dimethylphenyl group, an ethyl group, and a methyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylphenylamine and ethyl acetoacetate.
Formation of Imidazole Ring: The reaction between 2,6-dimethylphenylamine and ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the imidazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the desired positions on the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-Phenyl-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
- 1-(2,4-Dimethylphenyl)-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
- 1-(2,6-Dimethylphenyl)-2-methyl-4-propyl-1H-imidazol-5(4H)-one
Uniqueness: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group provides steric hindrance, affecting the compound’s interactions with other molecules.
Propiedades
Número CAS |
64429-46-5 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N2O/c1-5-12-14(17)16(11(4)15-12)13-9(2)7-6-8-10(13)3/h6-8,12H,5H2,1-4H3 |
Clave InChI |
FCIYDFBPJVPCPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
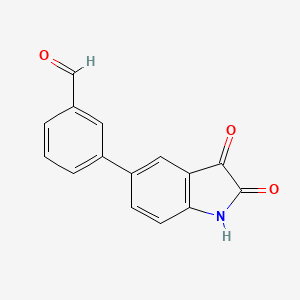
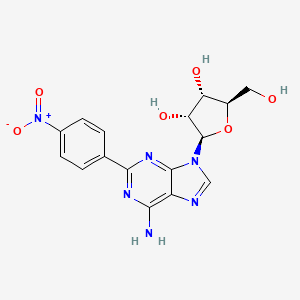
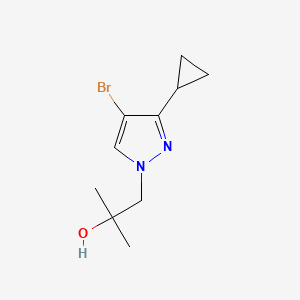
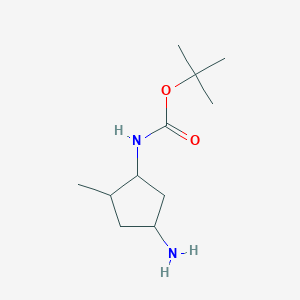
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)

